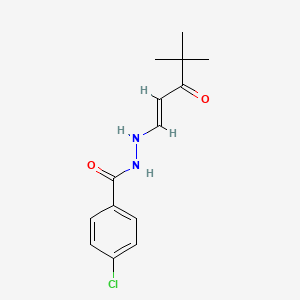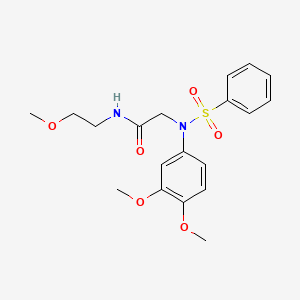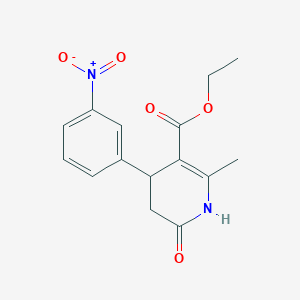![molecular formula C21H22N2 B5118771 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine](/img/structure/B5118771.png)
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a member of the family of pyridine-based compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine is not fully understood, but it is believed to involve multiple pathways. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine also modulates the activity of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to activate various signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have various biochemical and physiological effects. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to enhance synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
The advantages of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its neuroprotective and cognitive-enhancing properties, which make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The limitations of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. One direction is to further elucidate the mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine and its interactions with various neurotransmitters and signaling pathways. Another direction is to optimize the synthesis method of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine to improve its yield and purity. Additionally, future research could focus on the development of novel formulations of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine that improve its solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in humans for the treatment of neurodegenerative diseases.
合成法
The synthesis of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with piperidine in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the desired product, 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. The yield of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
科学的研究の応用
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic properties, particularly in the field of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to improve cognitive function and memory in animal models and human clinical trials.
特性
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-7-19-14-17(10-11-18(19)6-1)16-23-13-4-3-9-21(23)20-8-5-12-22-15-20/h1-2,5-8,10-12,14-15,21H,3-4,9,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIMUBJUAWSBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Naphthalen-2-ylmethyl)piperidin-2-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


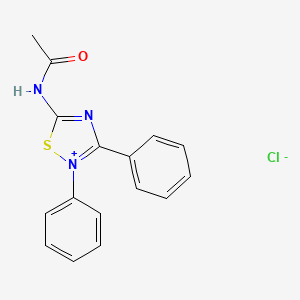
![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)

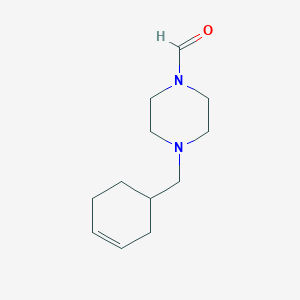
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
